Cas no 915924-31-1 (1-(2-Chloroethoxy)-3-ethoxybenzene)

1-(2-Chloroethoxy)-3-ethoxybenzene is a chloroalkyl ether derivative with applications in organic synthesis and pharmaceutical intermediates. Its structure features both chloroethoxy and ethoxy substituents on a benzene ring, offering reactivity for further functionalization. The compound is valued for its versatility in nucleophilic substitution reactions, where the chloroethoxy group serves as a leaving group, enabling the introduction of new moieties. Its stability under standard conditions and compatibility with various reagents make it a useful building block in fine chemical synthesis. The product is typically handled under controlled conditions due to its reactive chloroalkyl group, ensuring safe and efficient use in research and industrial processes.
1-(2-Chloroethoxy)-3-ethoxybenzene structure
915924-31-1 structure
Product Name:1-(2-Chloroethoxy)-3-ethoxybenzene
CAS No:915924-31-1
MF:C10H13ClO2
MW:200.662022352219
MDL:MFCD08691992
CID:880507
PubChem ID:28065672
Update Time:2025-06-08

1-(2-Chloroethoxy)-3-ethoxybenzene Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Chloroethoxy)-3-ethoxybenzene
    • 1-(2-chloroethoxy)-3-ethoxybenzene(SALTDATA: FREE)
    • CHEMBRDG-BB 9071933
    • DTXSID00651137
    • 915924-31-1
    • BS-38602
    • AKOS011622856
    • MFCD08691992
    • MDL: MFCD08691992
    • Inchi: 1S/C10H13ClO2/c1-2-12-9-4-3-5-10(8-9)13-7-6-11/h3-5,8H,2,6-7H2,1H3
    • InChI Key: GVBWIVKMJWBPFT-UHFFFAOYSA-N
    • SMILES: ClCCOC1C=CC=C(C=1)OCC

Computed Properties

  • Exact Mass: 200.06000
  • Monoisotopic Mass: 200.0604073g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 18.5Ų

Experimental Properties

  • PSA: 18.46000
  • LogP: 2.70290

1-(2-Chloroethoxy)-3-ethoxybenzene Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

1-(2-Chloroethoxy)-3-ethoxybenzene Pricemore >>

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Additional information on 1-(2-Chloroethoxy)-3-ethoxybenzene

Comprehensive Analysis of 1-(2-Chloroethoxy)-3-ethoxybenzene (CAS 915924-31-1): Properties, Applications, and Industry Trends

1-(2-Chloroethoxy)-3-ethoxybenzene (CAS 915924-31-1) is a specialized organic compound gaining attention in pharmaceutical intermediates and fine chemical synthesis. With the molecular formula C10H13ClO2, this ether derivative features a benzene ring substituted with ethoxy and 2-chloroethoxy functional groups, offering unique reactivity for cross-coupling reactions and molecular scaffolding. Recent patent filings (2021-2023) highlight its utility in designing biodegradable polymers and non-linear optical materials, aligning with the global push toward green chemistry solutions.

The compound's structure-activity relationship has been explored in drug discovery pipelines, particularly for modifying pharmacokinetic properties. Analytical studies using HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) confirm its stability under ambient conditions, with a melting point range of 38-42°C and solubility profiles favoring polar aprotic solvents like DMF and acetonitrile. Industry reports indicate growing demand for custom synthesis of such intermediates, driven by precision medicine research and catalysis innovation.

Environmental considerations are paramount in modern applications. 1-(2-Chloroethoxy)-3-ethoxybenzene demonstrates low bioaccumulation potential in OECD 301F biodegradability tests, making it preferable to traditional halogenated aromatics. Its electron-withdrawing characteristics enable participation in Pd-catalyzed C-H activation, a technique widely searched in AI-powered reaction prediction platforms. This aligns with the pharmaceutical industry's focus on atom economy and waste reduction – key terms frequently queried in scientific databases.

From a commercial perspective, suppliers emphasize cGMP compliance for high-purity grades (>98.5%) to meet ICH Q7 standards. Chromatographic data reveals distinct UV absorption at 274 nm (ε = 1,200 L·mol-1·cm-1), useful for quality control protocols. The compound's logP value of 2.3 suggests moderate lipophilicity, explaining its utility in drug delivery system optimization – a trending topic in nanomedicine forums.

Emerging research explores its derivatization into photoactive monomers for OLED materials, capitalizing on the conjugated π-system. Computational chemistry models (DFT/B3LYP) predict favorable HOMO-LUMO gaps for electron transport applications. These findings respond to frequent searches about organic electronic materials and energy-efficient technologies.

Regulatory documentation confirms REACH registration compliance in the EU market, with SDS emphasizing standard laboratory safety practices. The compound's vapor pressure (0.12 Pa at 25°C) and Henry's Law constant (2.1 × 10-6 atm·m3/mol) indicate minimal volatility risks, addressing common queries about handling precautions in industrial settings.

Innovative purification techniques like simulated moving bed chromatography have been adapted for large-scale production, reflecting the process intensification trend. Market analysts note a 12% CAGR (2023-2030) for such intermediates, fueled by contract research organizations expanding their building block libraries.

In conclusion, 1-(2-Chloroethoxy)-3-ethoxybenzene (CAS 915924-31-1) exemplifies the convergence of synthetic versatility and sustainable chemistry. Its multifaceted applications – from medicinal chemistry to advanced materials – position it as a compound of significant interest in both academic and industrial research landscapes.

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